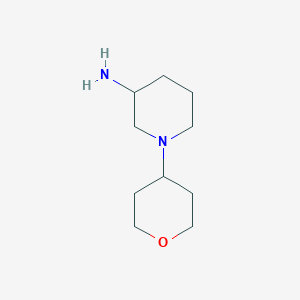
(8-Fluorchinolin-3-yl)boronsäure
Übersicht
Beschreibung
“(8-Fluoroquinolin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1207750-07-9 . It has a molecular weight of 190.97 and its linear formula is C9H7BFNO2 . It is a solid substance and is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, and 1 Pyridine .Chemical Reactions Analysis
Boronic acids, such as “(8-Fluoroquinolin-3-yl)boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .Physical And Chemical Properties Analysis
“(8-Fluoroquinolin-3-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
(8-Fluorchinolin-3-yl)boronsäure: spielt eine wichtige Rolle in der medizinischen Chemie. Sie wird bei der Entwicklung von Molekülen eingesetzt, die auf bestimmte Enzyme oder Rezeptoren abzielen, die an Krankheiten beteiligt sind. Die Boronsäuregruppe kann an reversiblen kovalenten Bindungen mit bestimmten funktionellen Gruppen innerhalb dieser Zielstrukturen teilnehmen, was möglicherweise zu potenteren und selektiveren Medikamenten führt .
Arzneimittelforschung
In der Arzneimittelforschung ist diese Verbindung aufgrund ihrer einzigartigen Eigenschaften bei der Entwicklung neuer Therapeutika wertvoll. Sie kann in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt werden, die für die Herstellung komplexer organischer Verbindungen entscheidend sind, die als potenzielle Medikamente dienen könnten .
Organische Synthese
Organische Synthese: profitiert von der Verwendung von This compound in verschiedenen Reaktionen, einschließlich der Suzuki-Miyaura-Kupplung, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unerlässlich ist, ein grundlegender Schritt beim Aufbau komplexer organischer Moleküle .
Katalyse
Diese Verbindung findet Anwendung in der Katalyse, insbesondere in der Boronsäurekatalyse (BAC). Sie kann Carbonsäuren aktivieren, was zur Bildung von Amiden aus Aminen führt, sowie Cycloadditionen und konjugierte Additionen mit ungesättigten Carbonsäuren erleichtern .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Entwicklung neuer Materialien mit einzigartigen Selbstorganisationseigenschaften eingesetzt werden. Ihre Fähigkeit, reversible kovalente Bindungen mit Diolen und cis-Diolen einzugehen, kann genutzt werden, um Materialien mit neuartigen Eigenschaften zu erzeugen.
Analytische Chemie
Die analytische Chemie verwendet This compound als Bestandteil in Fluoreszenzsensoren. Diese Sensoren können Kohlenhydrate und andere Substanzen anhand der Fähigkeit der Verbindung nachweisen, sich mit Diolen in wässrigen Lösungen zu verbinden, was zu erheblichen Fluoreszenzänderungen führt .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, (8-Fluoroquinolin-3-yl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The boronic acid moiety might contribute to new mechanisms of action against bacteria or enhance the target specificity of the molecule.
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, ranges from 0.0 to 1.19 , suggesting it may have variable distribution characteristics. More detailed pharmacokinetic studies would be needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Its role in sm cross-coupling reactions suggests it contributes to the formation of carbon–carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (8-Fluoroquinolin-3-yl)boronic acid. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . This suggests that temperature and atmospheric conditions can affect its stability. Furthermore, its participation in SM cross-coupling reactions indicates that the presence of other reactants and a metal catalyst (such as palladium) are necessary for its action .
Biochemische Analyse
Biochemical Properties
(8-Fluoroquinolin-3-yl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in regulating protease activity and has potential therapeutic applications in treating diseases related to protease dysregulation . Additionally, (8-Fluoroquinolin-3-yl)boronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through hydrogen bonding and hydrophobic interactions, further highlighting its versatility in biochemical processes .
Cellular Effects
The effects of (8-Fluoroquinolin-3-yl)boronic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (8-Fluoroquinolin-3-yl)boronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins and subsequent changes in downstream signaling pathways. This modulation can affect cell proliferation, differentiation, and apoptosis, making (8-Fluoroquinolin-3-yl)boronic acid a valuable tool in studying cellular processes and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of (8-Fluoroquinolin-3-yl)boronic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (8-Fluoroquinolin-3-yl)boronic acid binds to the active sites of enzymes, such as serine proteases and kinases, through covalent and non-covalent interactions. This binding can inhibit enzyme activity by blocking substrate access or inducing conformational changes in the enzyme structure. Additionally, (8-Fluoroquinolin-3-yl)boronic acid can influence gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8-Fluoroquinolin-3-yl)boronic acid can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that (8-Fluoroquinolin-3-yl)boronic acid is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that (8-Fluoroquinolin-3-yl)boronic acid can have sustained effects on cellular function, including persistent changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of (8-Fluoroquinolin-3-yl)boronic acid vary with different dosages in animal models. At low doses, (8-Fluoroquinolin-3-yl)boronic acid can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and immunosuppression. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
(8-Fluoroquinolin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key metabolic pathways involves its conversion to (8-Fluoroquinolin-3-yl)boronate esters, which can further participate in biochemical reactions. Additionally, (8-Fluoroquinolin-3-yl)boronic acid can influence the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of (8-Fluoroquinolin-3-yl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, (8-Fluoroquinolin-3-yl)boronic acid can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its effects. The localization and accumulation of (8-Fluoroquinolin-3-yl)boronic acid can be influenced by factors such as its chemical properties, binding affinity to transporters, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of (8-Fluoroquinolin-3-yl)boronic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (8-Fluoroquinolin-3-yl)boronic acid may be localized to the nucleus, where it can interact with transcription factors and epigenetic regulators to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
Eigenschaften
IUPAC Name |
(8-fluoroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUTVRYZDFZBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=CC=C2)F)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207750-07-9 | |
| Record name | (8-fluoroquinolin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


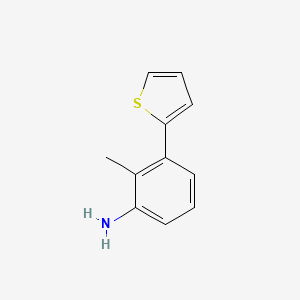
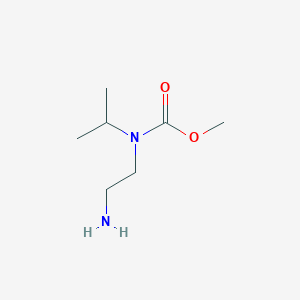

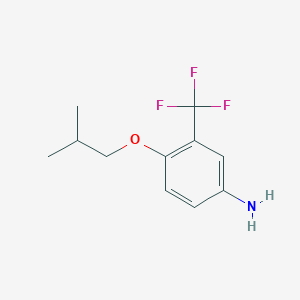
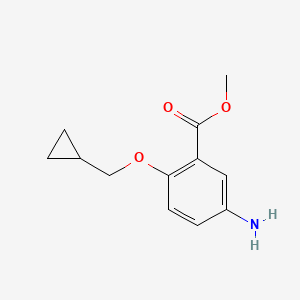



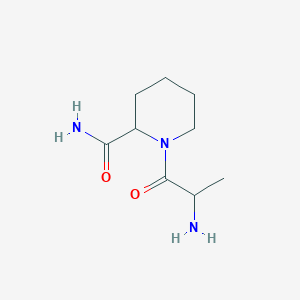
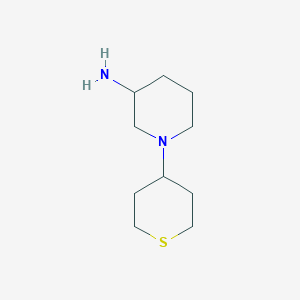

![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine](/img/structure/B1400846.png)
![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)
